3-(1H-indol-3-yl)-N-isopentylpropanamide
Description
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C16H22N2O/c1-12(2)9-10-17-16(19)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
RRALHSURJBCBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 1h Indol 3 Yl N Isopentylpropanamide and Its Structural Analogues
Established Synthetic Routes for N-Substituted Indole-3-Propanamides
Traditional methods for synthesizing N-substituted indole-3-propanamides, including the title compound, rely on well-established reactions that are robust and widely applicable. These routes typically involve the formation of an amide bond between indole-3-propanoic acid and a primary amine.
Condensation Reactions in the Synthesis of Amide Linkages
The most direct method for synthesizing 3-(1H-indol-3-yl)-N-isopentylpropanamide is through the direct condensation of indole-3-propanoic acid with isopentylamine. This reaction, however, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Carbodiimide reagents are commonly employed for this purpose. acs.org
Initially, the carboxylic acid reacts with a coupling reagent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to form a highly reactive acylimidazole intermediate. nih.gov This intermediate then readily reacts with the amine to form the desired amide, releasing imidazole (B134444) as a byproduct. nih.gov Alternatively, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. peptide.comiris-biotech.de To improve yields and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov
A general scheme for this synthesis is as follows: Indole-3-propanoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent (e.g., EDC) and an additive (e.g., HOBt) are added, followed by the addition of isopentylamine. The reaction is typically stirred at room temperature until completion.
Table 1: Common Condensation and Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Activating Group | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Widely used, EDC is water-soluble, can lead to urea (B33335) byproducts. peptide.comiris-biotech.de |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Phosphonium ester | Highly reactive, suitable for sterically hindered amino acids. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | O-Benzotriazolyl ester | Fast reaction times, low racemization, HATU is particularly efficient. peptide.com |
| Other | CDI | Acylimidazole | Forms gaseous byproducts (CO2), clean reaction profile. nih.gov |
Coupling Reactions for Indole-Propanamide Scaffold Assembly
The term "coupling reactions" in this context refers to the use of specific reagents designed to facilitate amide bond formation with high efficiency and minimal side products, often borrowed from solid-phase peptide synthesis. These reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.com
These reagents work by converting the carboxylic acid into a highly reactive active ester in situ. For example, HBTU reacts with indole-3-propanoic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form the HOBt active ester. nih.gov This active ester is then rapidly converted to the final amide upon reaction with isopentylamine. nih.gov These methods are prized for their high yields, fast reaction times, and suppression of side reactions, including racemization if chiral centers are present.
Beyond amide bond formation, transition-metal catalyzed cross-coupling reactions can be employed to assemble the core indole (B1671886) scaffold itself. organic-chemistry.org For instance, palladium-catalyzed reactions can be used to construct the indole ring system from appropriately substituted anilines and alkynes, which can then be further functionalized to yield the necessary indole-3-propanoic acid precursor. organic-chemistry.orgmdpi.com
Synthesis via Indoleethylamine Precursors
An alternative route to indole-based propanamides involves using indoleethylamine (tryptamine) as a starting material. nih.gov This approach yields structural analogues of the title compound. For instance, the acylation of tryptamine (B22526) with isovaleric acid (or its more reactive acyl chloride or anhydride (B1165640) derivatives) would produce N-(2-(1H-indol-3-yl)ethyl)-3-methylbutanamide, a structural isomer of 3-(1H-indol-3-yl)-N-isopentylpropanamide.
The synthesis typically involves reacting tryptamine with an appropriate acylating agent. mdpi.com For example, reacting tryptamine with isovaleryl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acylated tryptamine derivative. mdpi.com This methodology is versatile for creating a library of N-acyl tryptamines by varying the acylating agent. researchgate.net While this does not produce the title compound directly, it is a key established route for structurally related indole amides. grinnell.edu
Advanced Synthetic Strategies for Indole-3-Propanamide Derivatives
Modern synthetic chemistry offers more sophisticated strategies for the construction of indole-3-propanamide derivatives, focusing on efficiency, diversity, and the use of catalytic systems to promote reactions under milder conditions.
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. arkat-usa.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating libraries of peptide-like molecules, including indole derivatives. researchgate.netnih.govnih.gov
The Ugi four-component reaction (Ugi-4CR) can assemble complex amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. semanticscholar.org To generate scaffolds related to indole-3-propanamides, one could theoretically use an indole-containing starting material as one of the four components. For example, an Ugi reaction involving an indole aldehyde, an amine, a carboxylic acid, and an isocyanide can produce complex indole-containing peptidomimetics in a single step. nih.gov A two-step process involving an Ugi reaction followed by an acid-induced cyclization has been developed to assemble the indole core itself, which can then be further modified. rsc.orgrug.nl
A specific three-component reaction for the synthesis of indole-3-propanamide derivatives has been reported involving N-methyl indole, aromatic aldehydes, and Meldrum's acid. The resulting adduct reacts with various amines to form the corresponding indole-3-propanamide derivatives, showcasing an efficient method for diversifying the N-substituent. nih.gov
Table 2: Overview of Multicomponent Reactions for Indole Derivative Synthesis
| Reaction Name | Components | Product Type | Relevance |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Generates complex peptide-like scaffolds; can incorporate indole moieties. researchgate.netsemanticscholar.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | Three-component reaction providing access to diverse amide structures. arkat-usa.orgnih.gov |
| Indole-specific MCR | N-methyl indole, Aldehyde, Meldrum's acid, Amine | Indole-3-propanamides | Direct route to the target scaffold with diversification at the amine component. nih.gov |
Catalyst-Mediated Synthesis (e.g., Ionic Liquids, Metal Catalysis)
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental profile of synthetic reactions. Both ionic liquids and metal-based catalysts have been successfully applied to the synthesis of indoles and their derivatives.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. nih.gov They are considered "green" alternatives to volatile organic solvents due to their low vapor pressure. A choline (B1196258) chloride/urea deep eutectic solvent has been used as an effective and recyclable catalyst for the three-component synthesis of indole-3-propanamide derivatives from N-methyl indole, aldehydes, and Meldrum's acid. nih.gov This approach highlights the potential of ionic liquids to promote complex transformations under mild conditions. nih.gov
Metal Catalysis: Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. arabjchem.orgresearchgate.net Palladium catalysts are extensively used for cross-coupling reactions to construct the indole nucleus. mdpi.comtandfonline.com For example, the Larock indole synthesis and related methods involve the palladium-catalyzed annulation of alkynes with 2-iodoanilines. arabjchem.org Such methods can be used to prepare functionalized indole precursors, like indole-3-carboxylic acids, which can then be converted to the desired amides. acs.org
More advanced strategies involve the direct C-H functionalization of the indole ring. For instance, a method for the direct C-H amidation at the C3 position of indoles has been developed using novel N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of a zinc chloride (ZnCl2) catalyst. nih.gov This approach offers a direct route to 3-aminoindoles, which are structurally related to the target amides, by forming the C-N bond directly on the indole core. nih.gov Various metals, including rhodium, copper, and gold, have also been employed to catalyze different types of cyclization and functionalization reactions to build substituted indole scaffolds. researchgate.net
Table 3: Examples of Catalytic Systems in Indole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Application |
| Ionic Liquid | Choline chloride/Urea | Multicomponent Reaction | Synthesis of indole-3-propanamide derivatives. nih.gov |
| Metal Catalyst (Palladium) | PdCl2, Pd(OAc)2 | Cross-Coupling, Cyclization | Assembly of the core indole scaffold. researchgate.netmdpi.comacs.org |
| Metal Catalyst (Rhodium) | [Rh(Cp*)Cl2]2 | C-H Activation/Annulation | Synthesis of 2,3-disubstituted indoles. |
| Metal Catalyst (Zinc) | ZnCl2 | C-H Amidation | Direct functionalization at the C3 position of indole. nih.gov |
| Metal Catalyst (Copper) | CuI | Sequential Reaction | Synthesis of functionalized indole derivatives. |
Regioselective Functionalization of the Indole Nucleus
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The site of substitution is heavily influenced by the electronic properties of the ring system. The lone pair of electrons on the nitrogen atom increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position, which is the most common site for electrophilic attack. However, in 3-(1H-indol-3-yl)-N-isopentylpropanamide, the C3 position is already occupied by the N-isopentylpropanamide side chain. Consequently, electrophilic substitution is directed to other positions on the indole ring.
When the C3 position is blocked, electrophilic attack can occur at the N1, C2, C4, C5, C6, or C7 positions, with the specific outcome depending on the nature of the electrophile, the solvent, and the reaction conditions. For 3-substituted indoles, electrophilic substitution often occurs at the C2 position of the pyrrole ring or on the benzene (B151609) portion of the nucleus. researchgate.netresearchgate.net For instance, halogenation of 3-substituted indoles typically yields the 2-halo derivative. researchgate.net
Various regioselective reactions have been developed to functionalize specific positions of the indole core in 3-substituted analogues:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole nucleus, typically at the C3 position. However, if the C3 position is substituted, formylation can be directed to the C2 position under certain conditions.
Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed acylation or alkylation can introduce substituents onto the benzene ring, often at the C5 or C6 positions, depending on the directing effects of any existing substituents and the reaction conditions. Zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles that are unsubstituted at this position. nih.govacs.org
Nitration and Sulfonation: Introduction of nitro or sulfo groups onto the benzene ring can be achieved using standard electrophilic aromatic substitution protocols, with regioselectivity influenced by the reaction conditions.
Directed Metalation: The use of a directing group, often attached to the N1 position, can facilitate metalation and subsequent functionalization of specific positions, such as C2 or C7, which are otherwise difficult to access.
The choice of solvent can also play a crucial role in determining the regioselectivity of these reactions. Studies have shown that the electrophilic substitution of 3-substituted indoles can be directed toward either the nitrogen atom (N1) or the C2 position based on the solvent used. newcastle.edu.au
Derivatization Approaches for Structural Modification
Structural modification of 3-(1H-indol-3-yl)-N-isopentylpropanamide is essential for developing analogues with diverse properties. Derivatization can be targeted at three primary locations: the indole nitrogen, the amide nitrogen, and other positions on the indole ring or the propanamide side chain.
The nitrogen atom of the indole ring (N1) is a key site for derivatization. While it is less nucleophilic than the C3 position in an unsubstituted indole, it can be readily alkylated or aralkylated after deprotonation. researchgate.net The introduction of substituents at this position can significantly alter the molecule's steric and electronic properties.
Common synthetic strategies for N-alkylation include:
Base-Mediated Alkylation: This is the most traditional method, involving the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl or aralkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
Phase-Transfer Catalysis (PTC): PTC offers a milder alternative for N-alkylation, allowing the reaction to proceed in a two-phase system with catalysts like tetra-n-butylammonium bromide. This method is often compatible with a wider range of functional groups. researchgate.net
Ionic Liquids: The use of ionic liquids as reaction media, in conjunction with a base like potassium hydroxide, provides an efficient and convenient method for N-alkylation with alkyl halides. organic-chemistry.org
Modern Catalytic Methods: Recent advancements include the use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide as safe and selective methylating agents. nih.gov Other innovative methods involve using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base for methylation and benzylation, respectively. google.com
A study focused on the synthesis of N-aryl-3-(indol-3-yl)propanamides demonstrated the successful N-aralkylation of the indole nucleus with 4-chlorobenzyl chloride using NaH in DMF. nih.gov
| Method | Reagents and Conditions | Advantages | Reference |
|---|---|---|---|
| Classical Base-Mediation | NaH, Alkyl/Aralkyl Halide, in DMF or THF | Well-established, widely used | nih.gov |
| Phase-Transfer Catalysis (PTC) | Alkyl Halide, 50% aq. NaOH, TEBAC | Milder conditions, good functional group tolerance | researchgate.net |
| Ionic Liquids | Alkyl Halide, KOH, in [bmim][BF4]/Acetonitrile | Mild, simple workup, sustainable media | researchgate.net |
| Carbonate Reagents | Dimethyl Carbonate or Dibenzyl Carbonate, cat. DABCO, DMF | Uses less hazardous alkylating agents, high yields | google.com |
| Quaternary Ammonium Salts | Phenyl trimethylammonium iodide, K2CO3, in Acetone | Safe, non-toxic, monoselective, high functional group tolerance | nih.gov |
The core reaction is the amide coupling, which can be facilitated by several methods:
Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly used to activate the carboxylic acid for reaction with the amine.
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the desired amine.
Research has demonstrated the synthesis of various indole-3-propanamide derivatives by reacting the parent indole-3-propanoic acid with a range of amines. For example, a series of N-aryl-3-(indol-3-yl)propanamides were synthesized to evaluate their biological activities. nih.gov Another study described a three-component reaction involving an indole, an aromatic aldehyde, and Meldrum's acid, which, after reaction with various amines, yielded a library of indole-3-propanamide derivatives. nih.gov
| Amine Starting Material | Resulting N-Substituent | Synthetic Approach | Reference |
|---|---|---|---|
| Isopentylamine | Isopentyl | Standard amide coupling | - |
| Aniline | Phenyl | Standard amide coupling | nih.gov |
| 4-Nitroaniline | 4-Nitrophenyl | Standard amide coupling | nih.gov |
| Benzylamine | Benzyl | Three-component reaction | nih.gov |
| Piperidine | Piperidin-1-yl | Three-component reaction | nih.gov |
Further diversification of the 3-(1H-indol-3-yl)-N-isopentylpropanamide scaffold can be achieved by introducing substituents on both the indole ring and the propanamide side chain.
Indole Ring Substitution: Substituents can be introduced onto the indole ring either by starting with a pre-functionalized indole or by functionalizing the intact indole-3-propanamide derivative. A variety of substituted indoles (e.g., 5-bromoindole (B119039), 6-chloroindole, 5-methoxyindole) are commercially available or can be synthesized and used as starting materials for the synthesis of the propanamide. This approach allows for the precise placement of substituents on the benzene ring. For example, a process for producing 3-indole-propionic acids describes reacting substituted indoles with acrylic acid. google.com
Alternatively, direct electrophilic substitution on the 3-(1H-indol-3-yl)-N-isopentylpropanamide core can be performed, as discussed in section 2.2.3. This can lead to the introduction of nitro, halo, or acyl groups, primarily at the C2, C5, or C6 positions.
Propanamide Chain Substitution: Functionalization of the propanamide chain itself offers another avenue for creating structural analogues. Substituents can be introduced at the α- or β-positions of the propanamide moiety. This is often achieved by using substituted precursors in the synthesis. For instance, a three-component reaction of an indole, an aromatic aldehyde, and Meldrum's acid can generate a β-substituted indole-3-propanoic acid precursor, which can then be converted to the corresponding amide. nih.gov This method allows for the introduction of an aryl or alkyl group at the β-position of the propanamide chain.
| Position of Substitution | Type of Substituent | Synthetic Strategy | Reference |
|---|---|---|---|
| Indole C5 | Bromo (Br) | Use of 5-bromoindole as starting material | - |
| Indole C5 | Nitro (NO2) | Electrophilic nitration | - |
| Indole C2 | Chloro (Cl) | Electrophilic halogenation of 3-substituted indole | researchgate.net |
| Propanamide β-position | Aryl Group | Three-component reaction with an aromatic aldehyde | nih.gov |
| Propanamide β-position | Methyl Group | Use of crotonic acid instead of acrylic acid in synthesis | - |
In Vitro Pharmacological Investigations and Biological Activities of 3 1h Indol 3 Yl N Isopentylpropanamide Derivatives
Evaluation of Antioxidant Potency
Indole (B1671886) derivatives have garnered significant interest due to their potential to counteract oxidative stress, a key factor in the development of numerous diseases. nih.gov Research into indole-3-propanamide derivatives, specifically, has revealed their capacity to act as potent antioxidants through various mechanisms. nih.gov These compounds are recognized for their effectiveness in protecting against the damage caused by oxidative processes. nih.gov
Inhibition of Lipid Peroxidation (LP) Mechanisms
A series of N-H and N-substituted indole-3-propanamide derivatives have been investigated for their ability to inhibit lipid peroxidation. nih.gov The N-H indole-3-propanamide derivatives, in particular, demonstrated a more potent inhibitory effect on lipid peroxidation levels compared to their impact on superoxide (B77818) dismutase (SOD). nih.gov Studies have shown that these compounds can significantly reduce lipid peroxidation, with inhibition rates ranging from 56% to 83%. nih.gov This protective action against the oxidative degradation of lipids underscores their potential as effective antioxidants.
| Compound Reference | Inhibition of Lipid Peroxidation (%) nih.gov |
|---|---|
| Compound 1 | 56 |
| Compound 2 | 65 |
| Compound 3 | 78 |
| Compound 4 | 83 |
| Compound 5 | 80 |
Scavenging of Superoxide Anion Radicals (O2•–)
Indole-3-propanamide derivatives have proven to be strong inhibitors of the superoxide anion (O2•–). nih.gov Specific synthesized derivatives have demonstrated remarkable efficacy, achieving significant inhibition of O2•– in the range of 94-100%. nih.gov The electron-rich nature of the indole scaffold enables it to act as an electron donor, which contributes to its potent activity as a reactive oxygen species (ROS) scavenging agent against radicals like O2•–. nih.gov This ability to neutralize superoxide anions is a crucial aspect of their antioxidant profile.
| Compound Reference | Inhibition of O2•– (%) nih.gov |
|---|---|
| Compound 5 | 94 |
| Compound 7 | 100 |
| Compound 8 | 98 |
| Compound 9 | 99 |
| Compound 10 | 97 |
| Compound 11 | 96 |
| Compound 12 | 100 |
Assessment of DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant potential of chemical compounds. mdpi.com In this assay, antioxidants donate a proton to the stable DPPH radical, a process that can be measured by the decrease in absorbance at 517 nm. scribd.commdpi.com Studies on various indole derivatives have demonstrated their capacity to scavenge DPPH radicals. For instance, certain indole-based caffeic acid amides were found to have excellent DPPH radical scavenging activities, with some compounds showing higher capacity than the water-soluble vitamin E analogue, Trolox. nih.gov The scavenging activity is often concentration-dependent. mdpi.comnih.gov For example, some 3-substituted-2-oxindole derivatives showed increasing scavenging effects as concentrations rose from 10 to 500 μg/ml. nih.gov Similarly, indole-3-lactic acid, isolated from Leuconostoc mesenteroides, also exhibited DPPH radical scavenging activity. researchgate.net
Modulation of Heme Oxygenase (HO) Activity
Heme Oxygenase-1 (HO-1) is a critical enzyme in the cellular antioxidant defense system, acting as an oxidative-sensor protein. frontiersin.org Its induction is a protective mechanism against oxidative stress. frontiersin.org During inflammatory processes, the production of reactive oxygen species (ROS) can increase, leading to the activation of inflammasomes like NLRP3. nih.gov The induction of HO-1 has been shown to produce analgesic effects and suppress neuroinflammation. frontiersin.orgnih.gov While specific studies on the direct modulation of HO-1 by 3-(1H-indol-3-yl)-N-isopentylpropanamide are not extensively detailed in the provided context, the induction of HO-1 by various molecules is a recognized anti-inflammatory and antioxidant strategy. nih.gov The enzymatic activity of HO-1 degrades the heme group, generating beneficial by-products like biliverdin (B22007) and carbon monoxide (CO), which can downmodulate damaging immune responses. nih.gov
Antimicrobial Activity Spectrum
Indole derivatives are recognized as important heterocyclic compounds that possess a wide range of pharmacological properties, including antimicrobial activity. researchgate.netnih.gov The indole framework is considered a "privileged structure" capable of binding to multiple receptors, making it a valuable scaffold in the development of new antimicrobial agents. researchgate.net Research has focused on synthesizing novel indole derivatives to combat multidrug-resistant infectious strains, which are a growing healthcare concern. nih.gov
Antibacterial Efficacy Against Bacterial Strains
A variety of indole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several pathogenic bacterial strains. researchgate.net For example, series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides have displayed interesting antimicrobial activity. researchgate.net Studies on 3-alkylidene-2-indolone derivatives have shown moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com Certain compounds in this class demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, comparable to the antibiotic gatifloxacin. mdpi.com Similarly, N-(Hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have also shown high activity against Gram-positive bacteria, with MIC values of 0.5 μg/mL against both antibiotic-sensitive and methicillin-resistant S. aureus strains. nih.gov The antibacterial effectiveness of these indole derivatives highlights their potential for further development as novel antibacterial drugs. nih.govmdpi.com
| Compound Class/Reference | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-Alkylidene-2-indolone (10g, 10h) mdpi.com | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 |
| 3-Alkylidene-2-indolone (10h) mdpi.com | Escherichia coli ATCC 25922 | 16 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (8e) nih.gov | Staphylococcus aureus ATCC 25923 | 0.5 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (8e) nih.gov | Staphylococcus aureus 5 (MRSA) | 0.5 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (8e) nih.gov | Escherichia coli ATCC 25922 | 8 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (8e) nih.gov | Klebsiella pneumoniae ATCC 13883 | 8 |
| Indole-thiadiazole (2h) nih.gov | Staphylococcus aureus | 6.25 |
| Indole-triazole (3d) nih.gov | Staphylococcus aureus | 6.25 |
Antifungal Efficacy Against Fungal Strains
Indole derivatives have demonstrated notable efficacy against a variety of fungal pathogens. Studies have evaluated their ability to inhibit the growth of clinically relevant and phytopathogenic fungi. For instance, a series of indole derivatives were tested against several fungal species, with many exhibiting significant antifungal activity. researchgate.net Some compounds showed broad-spectrum activity against seven different phytopathogenic fungi, even outperforming the commercial fungicide hymexazole. researchgate.net
The antifungal potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that certain indole-based compounds exhibit potent activity against Candida species, which are a common cause of fungal infections in humans. nih.govresearchgate.net For example, some indole-linked triazole derivatives displayed excellent antifungal activities against Candida albicans and Candida krusei. nih.gov The extensive use of antifungal agents like fluconazole (B54011) has led to the emergence of resistant strains, making the development of new antifungal compounds with novel mechanisms of action a critical area of research. nih.govresearchgate.net
Table 1: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC/EC50 in µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole derivative 3d | C. krusei | 3.125 | nih.gov |
| Indole Schiff base 2j | F. graminearum | >500 (100% inhibition) | mdpi.com |
| Indole Schiff base 2j | F. oxysporum | >500 (95.7% inhibition) | mdpi.com |
| Indole-thiadiazole Z2 | B. cinerea | 2.7 | nih.gov |
| (-)-8g enantiomer | C. albicans CA98001 | 0.000256 | nih.gov |
Antimycobacterial Activity Studies
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. nih.gov Indole derivatives, particularly indoleamides, have emerged as a promising class of compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov
A key target for some of these indoleamides is the mycolic acid transporter MmpL3. nih.gov By inhibiting this essential transporter, the compounds disrupt the formation of the mycobacterial cell wall, leading to bacterial death. Importantly, resistance to this class of compounds does not appear to confer cross-resistance to existing first- and second-line tuberculosis drugs, highlighting their potential as part of new treatment regimens. nih.gov The gut microbiota metabolite indolepropionic acid has also been shown to inhibit the growth of M. tuberculosis both in vitro and in vivo. nih.govresearchgate.net
**Table 2: Antimycobacterial Activity of Indole Derivatives Against *M. tuberculosis***
| Compound/Derivative | Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indoleamide R-2 | H37Rv | 31.25 | ejpmr.com |
| Indoleamide R-3 | H37Rv | 31.25 | ejpmr.com |
| Indoleamide R-1 | H37Rv | 62.5 | ejpmr.com |
| Indoleamide R-4 | H37Rv | 62.5 | ejpmr.com |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Not Specified | 0.012 µM | rsc.org |
In Vitro Anticancer Activity
The indole scaffold is a privileged structure in the development of anticancer agents, with naturally occurring indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) being used in chemotherapy. nih.gov Synthetic indole derivatives have also shown significant potential in oncology research through various mechanisms of action. nih.gov
Inhibition of Cancer Cell Proliferation
A primary focus of in vitro cancer research is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative effects of indole derivatives against a wide range of human cancer cell lines. nih.govnih.gov For example, certain indole-aryl-amide derivatives have been shown to selectively inhibit the growth of human colorectal adenocarcinoma (HT29) cells without affecting normal intestinal cells. nih.gov
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth. Various indole derivatives have exhibited IC50 values in the nanomolar to low micromolar range against cell lines from breast, prostate, lung, and colon cancers, among others. nih.govmdpi.com For instance, a chalcone-indole derivative effectively suppressed cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 µmol/L. nih.gov
Table 3: Antiproliferative Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Indole-aryl-amide 5 | HT29 (colorectal) | Not specified, but selective toxicity noted | nih.gov |
| Indole-chalcone 12 | Various | 0.22 - 1.80 | nih.gov |
| Quinoline-indole 13 | Various | 0.002 - 0.011 | nih.gov |
| 28-indole-betulin derivative EB355A | MCF-7 (breast) | 67 | nih.gov |
| Indole-1,3,4-oxadiazole 2e | HCT116 (colorectal) | 6.43 | mdpi.com |
| Indole-1,3,4-oxadiazole 2e | A549 (lung) | 9.62 | mdpi.com |
Induction of Apoptotic Pathways in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effect is by inducing apoptosis in tumor cells. Indole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. nih.govnih.gov
The induction of apoptosis can be mediated through the regulation of key proteins involved in the cell death machinery. For example, some indole derivatives have been found to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins. nih.gov One study on an indole-betulin derivative demonstrated that its mechanism of action in MCF-7 breast cancer cells is related to the induction of apoptosis. nih.gov Furthermore, some compounds can cause an accumulation of cells in the sub-G0/G1 phase of the cell cycle, which is indicative of apoptosis. researchgate.net
Investigation of DNA Fragmentation
A hallmark of the late stages of apoptosis is the fragmentation of cellular DNA. This process is often used as an indicator of apoptosis induction by a test compound. Studies have shown that certain indole derivatives can induce DNA fragmentation in cancer cells. oup.com For example, the carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) was found to cause DNA fragmentation and the formation of a nucleosomal ladder, which are characteristic features of apoptosis, in primary cultured rat hepatocytes. oup.com Indole-3-carbinol has also been shown to induce DNA fragmentation in the nuclei of LoVo colorectal carcinoma cells. researchgate.net The ability of indole derivatives to act as inhibitors of DNA polymerases is also being explored as a therapeutic strategy in cancer treatment. bioventures.tech
Enzyme Inhibition and Receptor Modulation Studies
The biological effects of 3-(1H-indol-3-yl)-N-isopentylpropanamide derivatives are often mediated through their interaction with specific enzymes and cellular receptors. The indole framework has a remarkable ability to bind to a variety of proteins with high affinity. nih.govresearchgate.net
In the realm of antimycobacterial research, indole-containing compounds have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. oup.com Specifically, these inhibitors have been shown to target the GyrB subunit of M. tuberculosis gyrase. oup.com Another critical enzyme target is succinate (B1194679) dehydrogenase, with some indole-thiadiazole derivatives acting as potential inhibitors, leading to the disruption of fungal cell membranes. nih.gov
Beyond enzyme inhibition, indole derivatives have also been investigated as modulators of cellular receptors. For instance, indole-2-carboxamides have been developed as allosteric modulators for the cannabinoid CB1 receptor, a G-protein coupled receptor abundant in the brain. nih.gov These compounds can either enhance or decrease the activity of the receptor depending on the signaling pathway being examined. nih.gov The aryl hydrocarbon receptor (AhR) is another target for indole compounds, and its activation can initiate cellular processes leading to the proliferation loss in cancer cells. nih.gov
Catalase Enzyme Inhibition Kinetics
Catalase (EC 1.11.1.6) is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.gov The inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), a state that can be either detrimental or therapeutically advantageous, particularly in cancer therapy where elevated ROS can induce apoptosis in tumor cells. nih.govnih.gov
Inhibition of Xanthine (B1682287) Oxidase-Mediated Superoxide Production
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov This process is a significant source of superoxide radicals (O₂⁻), a type of reactive oxygen species. nih.govmdpi.com Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout, as it reduces both uric acid and oxidative stress. wikipedia.orgnih.gov
While direct studies on 3-(1H-indol-3-yl)-N-isopentylpropanamide are not available, the broader class of indole derivatives has been investigated for XO inhibitory potential. Research has shown that various heterocyclic compounds, including those with indole-like structures, can act as inhibitors of xanthine oxidase. nih.gov The mechanism of these inhibitors often involves binding to the active site of the enzyme, which contains a molybdenum cofactor, thereby preventing the substrate from binding. nih.gov Kinetic studies of XO inhibitors typically classify them as competitive, non-competitive, or mixed-type, which describes how they interact with the enzyme and its substrate. mdpi.comresearchgate.net Given the interest in natural and synthetic compounds as XO inhibitors, the indole-3-propanamide scaffold represents a structure that warrants investigation for this activity. nih.gov
Investigation of Sortase A Inhibition
Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, many of which are virulence factors, to the cell wall. mdpi.com As SrtA is essential for bacterial pathogenesis but not for growth, it is considered an attractive target for developing anti-virulence drugs that may have a lower risk of inducing resistance. mdpi.comnih.gov
The indole nucleus is a structural motif present in several known Sortase A inhibitors. nih.gov Natural products containing indole moieties and their synthetic analogs have been screened for SrtA inhibitory activity. nih.gov For example, derivatives of 3-indoleglyoxylic acid have shown inhibitory properties against Staphylococcus aureus SrtA (Sa-SrtA), with IC₅₀ values in the micromolar range. nih.gov The inhibitory mechanism of these compounds is believed to involve interaction with the enzyme's active site, preventing it from processing its natural LPXTG substrate motif. rsc.org Although no specific data exists for 3-(1H-indol-3-yl)-N-isopentylpropanamide, its indole-3-propanamide core structure makes it a candidate for investigation in SrtA inhibition assays.
Alpha-Glucosidase Inhibitory Activity
Alpha-glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov Inhibitors of this enzyme can slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, a key therapeutic approach for managing type 2 diabetes. nih.gov
The indole scaffold is a feature of many compounds that exhibit α-glucosidase inhibitory activity. While there is no specific data for 3-(1H-indol-3-yl)-N-isopentylpropanamide, numerous studies have demonstrated the potent inhibitory effects of related indole derivatives. For instance, a series of bis(indol-3-yl)methanes (BIMs) showed strong inhibitory activities against α-glucosidase, with some compounds being approximately 30 times more potent than the standard drug, acarbose. nih.gov Similarly, synthesized 3,3-di(indolyl)indolin-2-ones displayed higher percentage inhibition of α-glucosidase compared to acarbose. nih.gov Thiazolidinone-based indole derivatives have also been identified as potent inhibitors of both α-amylase and α-glucosidase. nih.gov The mechanism for some of these derivatives has been identified as mixed-type reversible inhibition. nih.gov
| Compound Class | Specific Derivative | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Bis(indol-3-yl)methanes | Compound 5g | 7.54 ± 1.10 | nih.gov |
| Bis(indol-3-yl)methanes | Compound 5e | 9.00 ± 0.97 | nih.gov |
| Bis(indol-3-yl)methanes | Compound 5h | 9.57 ± 0.62 | nih.gov |
| Thiazolidinone-Indoles | Various Analogs | 2.40 - 31.50 | nih.gov |
| Standard Drug | Acarbose | ~230-750 (Varies) | nih.gov |
Evaluation of Tyrosine Kinase and EGF Receptor Inhibitory Effects
Tyrosine kinases are enzymes that are critical components of signal transduction pathways controlling cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anticancer drugs. rjptonline.orgnih.gov The indole scaffold is a key pharmacophore in many EGFR tyrosine kinase inhibitors (TKIs). researchgate.neteurekaselect.com
While specific inhibitory data for 3-(1H-indol-3-yl)-N-isopentylpropanamide against tyrosine kinases and EGFR are not available, the general class of indole derivatives has been extensively studied. For example, indole-6-carboxylate esters and indole-3-Mannich bases have been designed and evaluated as potential EGFR inhibitors. rjptonline.orgnih.gov Molecular docking studies have shown that the indole ring can fit into the ATP-binding site of the EGFR kinase domain, and substitutions on the indole nucleus significantly influence the inhibitory activity. rjptonline.orgresearchgate.net For instance, certain indole derivatives have demonstrated potent anti-proliferative effects against cancer cell lines like A549 (lung), HepG2 (liver), and HCT-116 (colon), with IC₅₀ values in the micromolar range. nih.gov The development of dual inhibitors that target both EGFR and other kinases like VEGFR-2 is also an active area of research for indole-based compounds. nih.govresearchgate.net
Immunomodulatory Properties, e.g., Immunosuppressive Activity
The indole-3-propanamide structure has been identified as a promising scaffold for the development of new immunosuppressive agents. These compounds modulate the immune response, primarily by inhibiting the proliferation of T lymphocytes, which are key cells in adaptive immunity.
Pharmacological evaluations of various synthetic N-pyridinyl(methyl)-indol-3-ylpropanamides and N-aryl-3-(indol-3-yl)propanamides have demonstrated significant immunosuppressive potential. nih.govnih.gov One extensively studied derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), was shown to inhibit the proliferative response of human T cells stimulated via CD3/CD28. nih.gov Further mechanistic studies revealed that AD412 exerts its effect by preferentially inhibiting Janus kinase 3 (JAK3), a critical enzyme in the signaling pathway for interleukin-2 (B1167480) (IL-2), which is a cytokine essential for T cell proliferation. nih.gov This inhibition of the JAK/STAT pathway prevents the downstream phosphorylation of key signaling molecules like Akt, STAT5, and ERK1/2. nih.gov In vivo studies have confirmed the immunosuppressive activity of these compounds, showing an ability to suppress delayed-type hypersensitivity responses in mice. nih.govnih.gov
| Compound Derivative | Assay | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide | Murine Splenocyte Proliferation | Significant inhibitory activity | Not specified | nih.gov |
| N-pyridinyl(methyl)-indol-3-ylpropanamides (general class) | Murine T-cell Proliferation | Several compounds showed inhibitory activity | Not specified | nih.gov |
| AD412 | Human T-cell Proliferation | Inhibited proliferation without affecting IL-2 production | Preferential inhibition of JAK3 | nih.gov |
| AD412 | IL-2 Stimulated CTL-L2 Cells | Inhibited JAK1/3-dependent phosphorylation of Akt, STAT5, and ERK1/2 | JAK3 Inhibition | nih.gov |
Structure Activity Relationship Sar Elucidation for Indole 3 Propanamide Derivatives
Influence of Indole (B1671886) Ring Substitution on Biological Efficacy
Substitutions on the indole ring of indole-3-propanamide and related derivatives have a profound effect on their biological activity. The position and electronic nature of these substituents, as well as the introduction of halogens, are critical determinants of their pharmacological profiles. nih.govnih.gov
Positional and Electronic Effects of Substituents on Indole
The location of substituents on the indole nucleus significantly influences the biological activity of indole derivatives. researchgate.net For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at position 7 of the indole ring was found to be the most favorable for antagonist activity in a calcium assay. researchgate.net Conversely, substitutions at position 4 were the least favorable. researchgate.net
The electronic properties of the substituents also play a crucial role. nih.govresearchgate.netchemrxiv.org Electron-donating groups, such as a methoxy (B1213986) group, have been shown to be favorable for activity when placed at position 7. researchgate.net In a different context, a computational study on indole chromophores revealed that in-plane small adjacent groups can increase the electron density of the indole ring, which can influence its photophysical properties. researchgate.netchemrxiv.org This alteration of electron density by substituents can impact how the molecule interacts with biological targets.
Impact of Halogenation on Pharmacological Activity
Halogenation of the indole ring is a common strategy to modulate the pharmacological activity of indole derivatives. nih.govmdpi.comfrontiersin.orgrsc.org The type of halogen and its position on the ring can lead to significant differences in potency and selectivity.
In one study, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The presence of halogen atoms can profoundly influence a compound's biological activity. nih.gov For example, in a series of meridianin derivatives, which are marine-derived halogenated indole alkaloids, a single bromine substitution at either the 5- or 6-position of the indole ring resulted in a considerable improvement in kinase inhibitory potency. nih.gov However, the introduction of two bromine substituents slightly reduced this inhibitory activity. nih.gov
The position of the halogen is also critical. For meridianin analogues, bromine substitution at position 7 and a hydroxyl group at position 4 were found to provide the best inhibitory activity against certain kinases. nih.gov The strategic placement of halogens can thus be used to fine-tune the interaction of the molecule with its biological target.
Role of N-Substitution on the Indole Nitrogen
Substitution on the indole nitrogen (N1 position) is a key modification that significantly influences the biological properties of indole-3-propanamide derivatives. researchgate.netresearchgate.netmdpi.com This position allows for the introduction of various groups that can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Effects of N-Benzyl and Substituted N-Benzyl Groups
The introduction of an N-benzyl group has been shown to be a critical determinant of activity in several classes of indole derivatives. mdpi.comajol.infonih.gov In a study of tryptamine (B22526) pan-SHIP1/2 inhibitors, analogs containing chlorinated benzyl (B1604629) groups on the indole nitrogen demonstrated significant activity. mdpi.com Specifically, moving a chloride substituent from the 2-position to the 4-position on the N-benzyl group, or using a 2,3-dichlorobenzyl group, resulted in analogs with significant activity. mdpi.com
The nature of the substituent on the N-benzyl group can also influence selectivity. For N-benzyl phenethylamines, 2,3-methylenedioxy substitution on the N-benzyl moiety generally increases 5-HT2A-selective binding. nih.gov In the context of immunosuppressive agents, a 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide derivative (AD412) was identified as a potential immunosuppressive agent, highlighting the importance of the N-(4-chlorobenzyl) group for its activity. nih.gov
Interestingly, in some cases, the presence of an unsubstituted benzyl group can still confer activity, suggesting a complex interplay between different substituents on the molecule. mdpi.com
Contribution of N-Heterocyclic Substituents to Activity Profiles
The introduction of N-heterocyclic substituents can significantly modulate the biological activity of indole derivatives. These heterocyclic moieties can play a crucial role in the pharmacological profile of the compounds. nih.govmdpi.com
For example, a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives were developed as selective antagonists for the CysLT1 receptor. researchgate.net One of the most potent compounds identified, 17k, featured a complex substituent at the 3-position that included a quinoline (B57606) ring. researchgate.net This suggests that the presence of a heterocyclic system can be beneficial for activity.
In another study, a bioisosteric approach was used to replace a piperazine (B1678402) amide in a lead compound with other heterocyclic moieties. This strategy was successful in improving both in vitro and in vivo stability, leading to the discovery of a potent CB1 receptor agonist. nih.gov This demonstrates that N-heterocyclic substituents can be used to enhance the drug-like properties of indole derivatives.
The specific nature of the heterocyclic ring and its point of attachment can have a significant impact on the resulting biological activity.
Modulations on the Propanamide Moiety
The amide portion of the propanamide chain is also a key site for modification. The substituents on the amide nitrogen can be varied to explore different interactions with the target protein. For example, in the development of water-soluble cannabinoid CB1 receptor agonists from an indole-3-carboxamide lead, structural variations were explored to improve potency and introduce water solubility. rsc.org This often involves modifying the group attached to the amide nitrogen.
Furthermore, the length of the alkyl chain connecting the indole ring to the amide group can be optimized. While the propanamide chain (a three-carbon linker) is common, variations in this length can affect how the molecule fits into a binding pocket. The flexibility of this chain can also be constrained, for example, by introducing double bonds or incorporating it into a ring system, to lock the molecule into a more active conformation.
Significance of the Amide Nitrogen Substituent (e.g., Isopentyl Group)
The nature of the substituent attached to the amide nitrogen plays a pivotal role in the activity of indole-3-propanamide compounds. The size, shape, and lipophilicity of this group can modulate the molecule's ability to interact with its biological target. While specific research focusing solely on the N-isopentyl group of 3-(1H-indol-3-yl)-N-isopentylpropanamide is limited, broader studies on N-substituted indole derivatives provide valuable insights.
Research into various N-alkylated indole compounds has demonstrated that the substituent on the nitrogen atom is a key determinant of biological activity. mdpi.comnih.gov The introduction of different alkyl groups can influence properties such as receptor binding affinity and metabolic stability. For instance, in a series of indole-3-heterocycles developed as CB1 receptor agonists, modifications to the N-substituent were part of the strategy to improve both in vitro and in vivo stability. nih.gov The general principle is that the N-substituent occupies a specific binding pocket, and its optimal size and conformation are crucial for potent activity. The isopentyl group, with its branched alkyl structure, provides a specific steric and lipophilic profile that is likely critical for the unique activity of 3-(1H-indol-3-yl)-N-isopentylpropanamide.
In related indole carboxamide and propanamide series, a range of N-substituents have been explored, revealing that even subtle changes can lead to significant differences in antimicrobial and antiviral activities. researchgate.netresearchgate.net This underscores the importance of the N-substituent in defining the therapeutic potential of this class of compounds.
Impact of Modifications within the Propionamide (B166681) Chain
Studies on related indole derivatives have shown that the length and composition of this linker are crucial. For example, in the development of STING inhibitors, the specific structure of the amide-containing chain attached to the indole-3-yl position was a key focus of the SAR study. nih.gov Research on a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides investigated the impact of these structural elements on antimicrobial and antitubercular activity, highlighting that modifications in this region significantly influenced the biological outcomes. researchgate.net The propionamide chain provides an optimal distance and spatial arrangement between the indole nucleus and the amide substituent, which appears to be essential for potent activity.
The following table summarizes the general findings on how modifications to the core structure of indole-propanamide and related derivatives can influence their activity.
| Molecular Moiety | Modification | General Impact on Activity | Reference |
| Amide Nitrogen Substituent | Varying alkyl groups (e.g., isopentyl) | Influences binding affinity, selectivity, and metabolic stability. Optimal size and lipophilicity are crucial. | nih.govresearchgate.net |
| Propionamide Chain | Altering length or introducing substituents | Affects the spatial orientation between the indole ring and the amide group, which is critical for receptor interaction. | researchgate.netnih.gov |
| Indole Core | Substitution on the indole ring | Can modulate electronic properties and provide additional interaction points with the biological target. | youtube.commdpi.com |
Stereochemical Considerations and Enantiomeric Activity Differences
When a chiral center is present in the indole-3-propanamide structure, the different enantiomers can exhibit distinct biological activities. This phenomenon, known as stereoselectivity, is a fundamental concept in pharmacology, as biological systems are inherently chiral. The differential activity arises from the fact that one enantiomer may fit more precisely into a chiral receptor or enzyme active site than the other.
A study involving the enantiomeric separation of thirteen different indole-3-propanamide (I3P) derivatives demonstrated the significance of stereochemistry. nih.gov The research revealed that the enantiomers could be effectively separated and that they displayed differences in biological activity. Specifically, in an evaluation of antioxidant activity against catalase, it was found that the (R)-enantiomer of a potent derivative, I3P-5, showed a preferential binding capacity compared to its (S)-counterpart. nih.gov Molecular docking studies confirmed that the (R)-enantiomer achieved a better fit within the active site of the catalase enzyme. nih.gov
This highlights that the three-dimensional arrangement of atoms is critical for the interaction between the drug molecule and its biological target. The specific spatial orientation of the indole ring, the propionamide chain, and the N-substituent determines the strength and nature of the binding, ultimately dictating the compound's efficacy.
The table below presents findings from a study on the enantiomers of an indole-3-propanamide derivative (I3P-5) and their interaction with catalase.
| Enantiomer | Docking Score (kcal/mol) | Biological Activity Finding | Reference |
| (R)-I3P-5 | -5.41 | Preferentially depicts good binding capacity with catalase. | nih.gov |
| (S)-I3P-5 | Not specified | Less effective binding compared to the (R)-enantiomer. | nih.gov |
Computational Chemistry and Molecular Modeling Applied to Indole 3 Propanamide Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indole-3-propanamide systems, it is instrumental in understanding how these ligands interact with protein targets at the atomic level.
Molecular docking simulations are pivotal in predicting how indole-3-propanamide derivatives, such as 3-(1H-indol-3-yl)-N-isopentylpropanamide, fit into the binding site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-target interaction. For instance, studies on various indole (B1671886) derivatives have demonstrated a wide range of binding affinities against different protein targets. For example, in the context of developing new antidiabetic agents, N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides were synthesized and docked against α-glucosidase to delineate their binding affinity and mode of inhibition. nih.gov Similarly, molecular docking has been employed to rationalize the cyclooxygenase-2 (COX-2) inhibitory potential of new 3-ethyl-1H-indole derivatives, with binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com
Table 1: Predicted Binding Affinities of Representative Indole Derivatives Against Various Protein Targets
| Indole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 | ajchem-a.com |
| Indole-based oxadiazoles | Factor H binding protein (Treponema denticola) | -6.9 to -7.3 | nih.gov |
| Indole dipeptide derivatives | DNA gyrase | Not specified | nih.gov |
| Indole-based diaza-sulphonamides | JAK-3 protein | Not specified | researchgate.net |
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. For indole-3-propanamide systems, these interactions typically involve:
Hydrogen Bonds: The amide group (-CONH-) in the propanamide side chain is a key hydrogen bond donor and acceptor. The N-H of the indole ring can also act as a hydrogen bond donor. Docking studies on indole derivatives have identified hydrogen bonding interactions with residues such as ALA527, ARG120, and TYR355 in the COX-2 active site. ajchem-a.com
Hydrophobic Interactions: The indole ring and the isopentyl group are lipophilic and tend to form van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine in the binding pocket.
π-Interactions: The aromatic indole ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues (e.g., arginine, lysine). For instance, the benzene (B151609) moiety of an indole dipeptide derivative has been shown to engage in π-π stacking with an adenine (B156593) nucleotide in DNA gyrase. nih.gov
Understanding these key interactions is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds to enhance their potency and selectivity.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules like 3-(1H-indol-3-yl)-N-isopentylpropanamide. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and interaction capabilities.
Methods such as Density Functional Theory (DFT) are commonly used to determine properties like:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.
Partial Atomic Charges: Calculation of the charge distribution across the atoms, which helps in identifying sites prone to electrostatic interactions.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions.
For indole derivatives, quantum chemical studies have been used to analyze their stability, reactivity, and vibrational properties. nih.govscispace.com Such analyses are vital for understanding the intrinsic electronic characteristics that govern the binding of these compounds to their biological targets.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. dergipark.org.tr
For indole-3-propanamide systems, a pharmacophore model can be generated based on a set of known active compounds or from the ligand-binding site of a target protein. dergipark.org.tr A typical pharmacophore model for an indole-based compound might include:
An aromatic ring feature representing the indole nucleus.
A hydrogen bond donor feature from the indole N-H.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
A hydrophobic feature corresponding to the isopentyl group.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel compounds with diverse chemical scaffolds that match the pharmacophore and are therefore likely to be active against the target of interest. This approach has been successfully applied to discover new inhibitors for various targets using indole derivatives as a starting point. proceedings.sciencenih.govnih.govconsensus.app For example, a five-point pharmacophore model (DHRRR) with one hydrogen bond donor, one hydrophobic site, and three aromatic rings was developed for 3, 5-disubstituted indole derivatives as Pim kinase inhibitors. consensus.app
Table 2: Examples of Pharmacophore Models for Indole-based Compounds
| Compound Class | Target | Pharmacophore Features | Reference |
|---|---|---|---|
| Indolyl-aryl-sulfones | HIV-1 Reverse Transcriptase | ADRRR (Acceptor, Donor, 3 Aromatic Rings) | researchgate.net |
| 3,5-disubstituted indoles | Pim kinase | DHRRR (Donor, Hydrophobic, 3 Aromatic Rings) | consensus.app |
| Indeno[1,2-b]indoles | Human Protein Kinase CK2 | Nine common chemical features | nih.gov |
| Indole and Isatin Derivatives | Amyloid-β Aggregation | AAHRR (2 Acceptors, Hydrophobic, 2 Aromatic Rings) | mdpi.com |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to explore the conformational landscape of 3-(1H-indol-3-yl)-N-isopentylpropanamide and its complex with a biological target. mdpi.com
By solving Newton's equations of motion for a system of atoms, MD simulations can:
Assess Complex Stability: The stability of the ligand-protein complex predicted by docking can be evaluated over the simulation time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to check for conformational stability. semanticscholar.org
Explore Conformational Flexibility: MD simulations reveal the different conformations that the ligand and the protein can adopt, providing a more realistic representation of the binding event. This is particularly important for flexible molecules like 3-(1H-indol-3-yl)-N-isopentylpropanamide, where the isopentyl chain can adopt multiple conformations.
Refine Binding Poses: The initial binding pose from docking can be refined through MD simulations, potentially leading to a more accurate representation of the ligand-target interaction.
Calculate Binding Free Energies: Advanced MD-based methods can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores.
Studies on related molecules like indole-3-propionic acid have utilized MD simulations to study the dynamic variations of its complex with DNA, showing the formation of a stable complex. nih.gov Similarly, MD simulations have been used to explore the conformational changes in proteins upon binding of ligands. mdpi.com
Emerging Research Directions and Future Avenues in Indole 3 Propanamide Research
Design and Synthesis of Next-Generation Indole-3-Propanamide Analogues
The development of novel indole-3-propanamide analogues is driven by the need for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govrsc.org Synthetic strategies are centered on the systematic modification of three key structural components: the indole (B1671886) core, the propanamide linker, and the terminal N-alkyl group.
Core Modifications: The indole nucleus itself presents numerous opportunities for structural diversification. researchgate.netcofc.edu Substituents can be introduced at various positions on both the benzene (B151609) and pyrrole (B145914) rings to modulate the electronic and steric properties of the molecule. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence binding affinity and biological activity. frontiersin.org Established synthetic protocols like the Fischer, Larock, and Bartoli indole syntheses provide versatile routes to a wide range of substituted indole precursors, which can then be elaborated into the desired propanamide derivatives. pcbiochemres.comresearchgate.net
Linker and Side-Chain Modifications: The three-carbon propanamide linker can also be altered to influence the conformational flexibility and orientation of the molecule. Strategies may include the introduction of cyclic constraints or heteroatoms within the linker. The N-isopentyl group of the parent compound is a key determinant of its activity, and a primary focus of analogue design is the exploration of alternative alkyl and aryl substituents at this position. researchgate.net This allows for the probing of the steric and electronic requirements of the target binding site. The synthesis of these amide derivatives is often achieved through standard peptide coupling reactions, where a substituted indole-3-propionic acid is coupled with a desired amine. rug.nl
Innovative Synthetic Approaches: Modern synthetic methodologies, such as multicomponent reactions (MCRs) and C-H functionalization, are being increasingly employed to streamline the synthesis of complex indole-3-propanamide libraries. rug.nleasychair.org MCRs, like the Ugi reaction, allow for the rapid assembly of diverse structures from simple starting materials in a single step. rug.nl Photocatalytic methods are also emerging as powerful tools for the late-stage functionalization of the indole core, enabling the introduction of amide functionalities at positions that are difficult to access through traditional methods. acs.org
| Synthetic Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Classical Indole Synthesis | Utilizes methods like Fischer, Bartoli, and Larock syntheses to create substituted indole cores for further derivatization. | Well-established, versatile for a wide range of substitutions on the indole ring. | pcbiochemres.comresearchgate.net |
| Amide Coupling | Coupling of an indole-3-propionic acid derivative with a primary or secondary amine to form the propanamide linkage. | Robust, high-yielding, and allows for extensive variation of the N-substituent. | rug.nl |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly generate complex indole amide structures. | High efficiency, atom economy, and rapid generation of compound libraries. | rug.nl |
| C-H Functionalization | Direct modification of C-H bonds on the indole ring to introduce new functional groups, including amides. | Enables late-stage modification, accessing novel substitution patterns. | acs.org |
Discovery of Novel Biological Targets and Signaling Pathways
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. researchgate.net Research into indole-3-propanamide derivatives has revealed a growing list of molecular targets and signaling pathways through which these compounds exert their effects.
Receptor Modulation: A significant area of investigation has been the interaction of indole derivatives with various receptors. For example, different indole-based compounds have been identified as ligands for cannabinoid (CB1), serotonin (B10506) (5-HT), and dopamine (B1211576) receptors. nih.govnih.gov The specific substitutions on the indole-3-propanamide structure dictate the receptor subtype selectivity and whether the compound acts as an agonist or antagonist.
Enzyme Inhibition: Indole-3-propanamides and related structures have shown inhibitory activity against several key enzymes. One notable target is the Janus kinase 3 (JAK3), an enzyme crucial for cytokine signaling in immune cells. Inhibition of JAK3 by an indole-3-propanamide derivative has been shown to produce immunosuppressive effects. nih.gov Other enzymes targeted by indole derivatives include cyclooxygenase (COX) and various protein kinases, which are implicated in inflammation and cancer. nih.govnih.gov
Modulation of Signaling Pathways: Beyond direct interaction with a single protein, indole-3-propanamides can modulate complex intracellular signaling cascades. The NF-κB signaling pathway, a central regulator of inflammation, has been identified as a target for some indole derivatives. chemrxiv.orgchemrxiv.org By inhibiting this pathway, these compounds can downregulate the expression of pro-inflammatory cytokines. The aryl hydrocarbon receptor (AHR) is another important signaling hub that can be modulated by indole compounds, influencing immune responses and intestinal homeostasis. nih.gov
| Biological Target/Pathway | Function | Therapeutic Potential | Reference(s) |
|---|---|---|---|
| Cannabinoid Receptors (CB1) | Neuromodulation, pain perception | Analgesia | nih.govrsc.org |
| Janus Kinase 3 (JAK3) | Immune cell signaling | Immunosuppression, autoimmune diseases | nih.gov |
| Cyclooxygenase (COX) Receptors | Inflammation, pain | Anti-inflammatory, analgesia | ajchem-b.comnih.gov |
| NF-κB Signaling Pathway | Regulation of inflammation and immunity | Anti-inflammatory | chemrxiv.org |
| Aryl Hydrocarbon Receptor (AhR) | Regulation of immune responses | Immune modulation | nih.gov |
Advanced Mechanistic Investigations of Biological Action
Understanding the precise molecular mechanisms by which indole-3-propanamide derivatives exert their biological effects is crucial for their development as therapeutic agents. Advanced investigative techniques are being employed to elucidate these mechanisms at a molecular and cellular level.
Molecular Docking and Modeling: Computational studies, such as molecular docking, are used to predict and analyze the binding modes of indole-3-propanamide analogues within the active sites of their target proteins. researchgate.netchemrxiv.org These studies provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information can then guide the rational design of new derivatives with improved properties. nih.gov
In Vitro Kinase Assays: For compounds that target enzymes like JAK3, in vitro kinase assays using purified enzymes are essential for confirming direct inhibition and determining inhibitory potency (e.g., IC50 values). nih.gov These assays can also be used to assess selectivity by testing the compound against a panel of related kinases.
Cell-Based Assays: The effects of indole-3-propanamides on cellular signaling pathways are investigated using a variety of cell-based assays. For example, the inhibition of the NF-κB pathway can be monitored by measuring the expression of downstream target genes or by using reporter gene assays. chemrxiv.org Calcium influx assays are used to determine the functional activity of compounds targeting G-protein coupled receptors.
Structure-Activity Relationship (SAR) Studies: A cornerstone of mechanistic investigation is the systematic synthesis and biological evaluation of a series of related analogues to establish structure-activity relationships (SAR). nih.govnih.gov By correlating changes in chemical structure with changes in biological activity, researchers can identify the key structural features required for potent and selective interaction with the biological target. researchgate.netnih.gov
Comparative Analysis with Endogenous Tryptophan Metabolites and Related Indole Derivatives
The indole ring is a fundamental component of the essential amino acid tryptophan and its various endogenous metabolites, which play critical roles in human physiology. mdpi.com Comparing the structure and function of synthetic indole-3-propanamides with these natural compounds provides valuable context for understanding their biological activities.
Endogenous Tryptophan Metabolites: Tryptophan is metabolized in the body through several pathways, leading to the formation of important signaling molecules. mdpi.com
Serotonin: A key neurotransmitter involved in the regulation of mood, appetite, and sleep. nih.gov
Tryptamine (B22526): A trace amine that can also act as a neuromodulator. wikipedia.org
Indole-3-propionic acid (IPA): A metabolite produced by gut microbiota that has been shown to have antioxidant and neuroprotective properties and plays a role in bone metabolism. researchgate.netnih.gov
Indole-3-acetic acid (IAA) and Indole-3-carboxaldehyde (IAld): These metabolites, which can be produced by both gut microbes and host cells, are ligands for the aryl hydrocarbon receptor (AHR) and can modulate immune responses. nih.gov
Structural and Functional Comparison: While synthetic indole-3-propanamides share the core indole moiety with these endogenous compounds, the modifications to the side chain and the presence of the N-isopentyl group result in distinct pharmacological profiles. Endogenous metabolites like serotonin and tryptamine primarily interact with specific neurotransmitter receptors. In contrast, synthetic analogues can be designed to target a broader range of proteins, including enzymes and other receptors, often with higher affinity and selectivity. For example, while the endogenous metabolite IPA has beneficial effects, synthetic derivatives can be optimized for specific therapeutic applications, such as potent and selective JAK3 inhibition, a property not associated with the natural metabolite. nih.gov This highlights the power of medicinal chemistry to build upon natural scaffolds to create novel therapeutic agents with tailored biological activities.
| Compound | Type | Primary Biological Role(s) | Key Target(s)/Pathway(s) |
|---|---|---|---|
| 3-(1H-indol-3-yl)-N-isopentylpropanamide | Synthetic | Varies with specific analogues | JAK3, Cannabinoid Receptors, etc. nih.govnih.gov |
| Serotonin | Endogenous | Neurotransmitter | 5-HT receptors nih.gov |
| Tryptamine | Endogenous | Neuromodulator | Serotonin receptors, TAAR1 wikipedia.org |
| Indole-3-propionic acid (IPA) | Endogenous (Microbiota-derived) | Antioxidant, neuroprotection, bone metabolism | AhR, PXR, NF-κB pathway researchgate.netnih.gov |
| Indole-3-acetic acid (IAA) | Endogenous | Immune modulation | Aryl hydrocarbon receptor (AhR) nih.gov |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(1H-indol-3-yl)-N-isopentylpropanamide, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving:
- Step 1 : Condensation of indole-3-carboxylic acid derivatives with isopentylamine under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) using coupling agents like EDC/HOBt .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Yields range from 70–85% depending on steric hindrance and solvent polarity .
- Critical Parameters :
- Temperature control (±2°C) to prevent side reactions (e.g., dimerization).
- Use of nitrogen atmosphere to avoid oxidation of indole moieties.
Q. Which spectroscopic techniques are most effective for characterizing 3-(1H-indol-3-yl)-N-isopentylpropanamide?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Indole NH proton appears as a broad singlet (δ 10.2–10.8 ppm). Isopentyl CH₂ groups show multiplet signals at δ 1.2–1.6 ppm .
- ¹³C NMR : Carbonyl resonance (C=O) at ~170 ppm; indole C3 carbon at ~125 ppm .
- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (indole NH stretch) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of indole-3-propanamide derivatives across studies?
- Methodological Answer : Contradictions often arise from:
- Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric ratios. For example, (S)-enantiomers of similar compounds show 10-fold higher FPR2 agonism than (R)-forms .
- Assay Variability : Standardize cell-based assays (e.g., calcium flux measurements) using internal controls (e.g., WKYMVm peptide for FPR2) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric differences .
Q. What molecular modeling strategies predict interactions between 3-(1H-indol-3-yl)-N-isopentylpropanamide and formyl-peptide receptors (FPR2)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-receptor binding. Key interactions include:
- Hydrogen bonding between the amide carbonyl and Arg84/Arg205 residues.
- π-π stacking of the indole ring with Phe257 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 to −50 kcal/mol) .
- Validation : Compare predicted binding poses with mutagenesis data (e.g., FPR2-K137A mutants reduce ligand affinity by ~60%) .
Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy while minimizing cytotoxicity?
- Methodological Answer :
- Modifications :
- Isopentyl Chain : Shortening to isopropyl reduces logP (from 3.2 to 2.8), lowering cytotoxicity (IC50 increases from 12 μM to >50 μM) .
- Indole Substitutions : 5-Methoxy groups enhance Gram-positive activity (MIC: 0.5 μg/mL vs. S. aureus) but increase hepatotoxicity. Balance via logD optimization (target: 2.5–3.0) .
- Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens.
- Cytotoxicity : MTT assays on HepG2 cells (therapeutic index >10 preferred) .
Q. What experimental approaches validate the stability of 3-(1H-indol-3-yl)-N-isopentylpropanamide under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Conditions : 40°C/75% RH for 6 months. Analyze degradation via HPLC every 30 days (acceptance criteria: ≥95% purity) .
- Findings : Degradation products include oxidized indole derivatives (e.g., oxindole, ~3% at 6 months) .
- Light Sensitivity : Store in amber glass at −20°C; UV exposure (254 nm) causes 15% decomposition in 48 hours .
Data Contradiction Analysis
Q. Why do some studies report conflicting logP values for indole-3-propanamide derivatives?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
